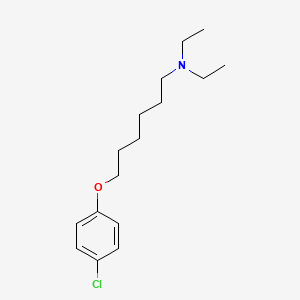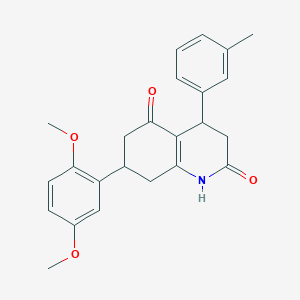![molecular formula C23H26N4O4 B4644028 [1-(4-Nitrobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B4644028.png)
[1-(4-Nitrobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Vue d'ensemble
Description
[1-(4-Nitrobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone: is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a nitrobenzoyl group attached to a piperidine ring, which is further connected to a phenylpiperazine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Nitrobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Nitrobenzoyl Intermediate: The initial step involves the nitration of benzoyl chloride to form 4-nitrobenzoyl chloride.
Piperidine Derivative Formation: The 4-nitrobenzoyl chloride is then reacted with piperidine to form 1-(4-nitrobenzoyl)piperidine.
Coupling with Phenylpiperazine: The final step involves the coupling of 1-(4-nitrobenzoyl)piperidine with 4-phenylpiperazine under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(4-Nitrobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone: undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and piperazine rings.
Oxidation: The phenyl groups can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized phenyl derivatives.
Applications De Recherche Scientifique
[1-(4-Nitrobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of [1-(4-Nitrobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The nitrobenzoyl group can interact with active sites, while the piperidine and piperazine rings provide structural stability and facilitate binding. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzoylpiperidine: Similar structure but lacks the nitro group and phenylpiperazine moiety.
3-(Piperidin-4-yl)benzo[d]isoxazole: Contains a piperidine ring but with different substituents.
(4-(2,4-Difluorobenzoyl)piperidin-1-yl)(5-nitro-2-(piperidin-1-yl)phenyl)methanone: Similar core structure with different substituents.
Uniqueness
- The presence of both nitrobenzoyl and phenylpiperazine groups in [1-(4-Nitrobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone provides unique chemical properties and potential biological activities that are distinct from other similar compounds.
Propriétés
IUPAC Name |
[1-(4-nitrobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c28-22(18-6-8-21(9-7-18)27(30)31)25-12-10-19(11-13-25)23(29)26-16-14-24(15-17-26)20-4-2-1-3-5-20/h1-9,19H,10-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMANNHCKQJFUEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-6-nitro-1-benzothiophene-2-carboxamide](/img/structure/B4643949.png)

![N~5~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE](/img/structure/B4643966.png)
![N-(2,3-dimethylphenyl)-5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-methylbenzenesulfonamide](/img/structure/B4643973.png)
![1-[4-(4-methoxyphenoxy)butyl]pyrrolidine](/img/structure/B4643977.png)
![2-METHOXY-4-{6-(TRIFLUOROMETHYL)-2-[5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-4-PYRIMIDINYL}PHENYL METHYL ETHER](/img/structure/B4643991.png)

![2-methyl-3-{[4-(methylthio)benzyl]amino}benzoic acid](/img/structure/B4643998.png)
![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4644000.png)
![[1-(2-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4644006.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4644011.png)
![3,5-dihydroxy-N'-{2-[(3-methoxybenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4644021.png)
![1-(5-FLUORO-2-METHOXYBENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4644034.png)
![N-[2-(benzoylamino)ethyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4644040.png)
